![molecular formula C11H6BrNO4 B1281041 5-Bromo-8-nitronaphthalene-1-carboxylic acid CAS No. 65440-41-7](/img/structure/B1281041.png)
5-Bromo-8-nitronaphthalene-1-carboxylic acid
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Overview
Description
5-Bromo-8-nitronaphthalene-1-carboxylic acid, also known as 5-Bromo-8-nitro-1-naphthoic acid, is a chemical compound with the molecular formula C11H6BrNO4 and a molecular weight of 296.07 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 5-Bromo-8-nitronaphthalene-1-carboxylic acid consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. This core is substituted at the 5th position by a bromine atom and at the 8th position by a nitro group. The 1st position of the naphthalene ring is carboxylated .Scientific Research Applications
Organic Synthesis
5-Bromo-8-nitronaphthalene-1-carboxylic acid serves as a versatile building block in organic synthesis. Its bromo and nitro groups are reactive sites that can undergo various chemical transformations, enabling the synthesis of complex organic compounds. For instance, it can be used to create polymers or small molecules with potential applications in pharmaceuticals and materials science .
Photovoltaic Materials
Due to its conjugated system and the presence of electron-withdrawing groups, this compound may be researched for its electronic properties, which are crucial in the development of photovoltaic materials. These materials are used to convert solar energy into electrical energy, and the compound’s structure could be pivotal in improving efficiency .
Fluorescent Probes
The naphthalene core of 5-Bromo-8-nitronaphthalene-1-carboxylic acid is often explored for its fluorescent properties. It could be functionalized to act as a fluorescent probe in biological systems, aiding in the visualization of cellular processes and the detection of specific biomolecules .
Drug Design
The compound’s structure allows for potential applications in drug design. Its molecular framework can be modified to interact with biological targets, such as enzymes or receptors. Researchers might investigate its use as a scaffold for developing new therapeutic agents .
Corrosion Inhibitors
In materials science, 5-Bromo-8-nitronaphthalene-1-carboxylic acid could be studied for its potential as a corrosion inhibitor. The compound might form a protective layer on metals, preventing oxidation and degradation, which is vital in extending the life of metal components .
Dye Synthesis
The compound’s structure is conducive to the synthesis of dyes. Its aromatic system and functional groups can be utilized to create new dyes with specific properties for use in textiles, inks, and coloring agents .
Analytical Chemistry
In analytical chemistry, 5-Bromo-8-nitronaphthalene-1-carboxylic acid might be used as a standard or reagent. Its well-defined structure and properties make it suitable for use in calibration curves and as a reference material in various analytical techniques .
Agrochemical Research
Finally, the compound could be explored for its use in agrochemical research. Its chemical properties might be harnessed to develop new pesticides or herbicides, contributing to the agricultural industry by providing more effective and safer crop protection methods .
Safety and Hazards
properties
IUPAC Name |
5-bromo-8-nitronaphthalene-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrNO4/c12-8-4-5-9(13(16)17)10-6(8)2-1-3-7(10)11(14)15/h1-5H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDSMHRBRMMBTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=C1)C(=O)O)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481736 |
Source
|
Record name | 5-Bromo-8-nitronaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20481736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-8-nitronaphthalene-1-carboxylic acid | |
CAS RN |
65440-41-7 |
Source
|
Record name | 5-Bromo-8-nitronaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20481736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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